

# a comparative analysis of Dihydromyricetin and Myricetin's antioxidant activity

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A Comparative Analysis of **Dihydromyricetin** and Myricetin's Antioxidant Activity

#### Introduction

**Dihydromyricetin** (DHM) and Myricetin are naturally occurring flavonoids found in various plants, including the vine tea plant (Ampelopsis grossedentata) and in many vegetables, fruits, nuts, berries, and teas.[1][2][3] Both compounds are recognized for their potent antioxidant properties, which contribute to their various health benefits, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][4][5][6] **Dihydromyricetin**, also known as ampelopsin, is a dihydroflavonol, while Myricetin is a flavonol.[1] This structural difference, specifically the saturation of the C2-C3 bond in the C-ring of DHM, influences their biological activities and antioxidant capacities.[7][8] This guide provides a comparative analysis of the antioxidant activity of **Dihydromyricetin** and Myricetin, supported by experimental data, detailed methodologies, and visual diagrams of relevant pathways and workflows.

#### **Chemical Structures and Antioxidant Mechanisms**

The antioxidant activity of flavonoids is largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.

**Dihydromyricetin** (DHM): DHM's structure features six hydroxyl groups, which are key to its free radical scavenging ability.[9] Its antioxidant mechanism involves not only direct radical scavenging but also the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)







signaling pathway.[4][10] This pathway upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), providing indirect antioxidant effects.[4]

Myricetin: Myricetin also possesses multiple hydroxyl groups that contribute to its significant antioxidant activity.[11] Its mechanisms include reactive oxygen species (ROS) scavenging and iron ion chelation.[12][13] The B-ring of Myricetin is considered crucial for its antioxidant function.[14] However, under certain conditions, particularly in the absence of other antioxidants like ascorbic acid, Myricetin can exhibit pro-oxidant properties by reducing molecular oxygen to generate ROS and reducing Fe(III) to Fe(II).[12][13][15]

# **Comparative Analysis of Antioxidant Activity**

The antioxidant capacities of DHM and Myricetin have been evaluated using various in vitro and cellular assays. The following table summarizes key findings from comparative studies.



Assay	Compound	IC50 / EC50 Value	Key Findings	Reference
DPPH Radical Scavenging	Dihydromyricetin	Not explicitly stated in direct comparison	Showed great antioxidative effect by reducing DPPH radical solution absorption by 73.3%-91.5% at concentrations of 0.01% to 0.04%.	[16]
Myricetin	IC50 = 1.4 mg/mL (in a SOD-like activity assay)	Displayed significant antioxidant activity against various radicals.	[14]	
Dihydromyricetin vs. Myricetin	Not explicitly stated in direct comparison	One study suggested the antioxidative efficiency of DHM was superior to Myricetin based on DPPH scavenging.	[7]	
ABTS Radical Scavenging	Dihydromyricetin & Derivatives	Similar to DHM (except for C12- DHM)	The capacity of DHM derivatives to scavenge ABTS radicals was similar to that of DHM.	[9]
Myricetin	Not explicitly stated in direct comparison	Known to have strong ABTS radical		



		scavenging activity.		
Cellular Antioxidant Activity (CAA)	Dihydromyricetin	EC50 = 226.26 μmol/L	Exhibited antioxidant activity in L-02 cells.	[9][17]
Dihydromyricetin Derivative (C8- DHM)	EC50 = 35.14 μmol/L	Showed better antioxidant activity than DHM in the cell model.	[9][17]	
Myricetin	Not explicitly stated in direct comparison	Effectively scavenges intracellular ROS and protects against cell death.	[18][19]	

# Experimental Protocols DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

- Reagents and Equipment:
  - DPPH solution (e.g., 0.1 mM in methanol)
  - Test compounds (DHM, Myricetin) at various concentrations
  - Methanol
  - Spectrophotometer



- 96-well microplate
- Procedure:
  - Prepare serial dilutions of the test compounds in methanol.
  - Add a specific volume of each dilution to the wells of a microplate.
  - Add an equal volume of DPPH solution to each well.
  - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
  - Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
  - Methanol is used as a blank, and a control consists of methanol and DPPH solution.
  - The percentage of DPPH radical scavenging activity is calculated using the formula: %
     Inhibition = [(A\_control A\_sample) / A\_control] \* 100
  - The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

# ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

- Reagents and Equipment:
  - ABTS solution (e.g., 7 mM)
  - Potassium persulfate solution (e.g., 2.45 mM)
  - Phosphate-buffered saline (PBS) or ethanol
  - Test compounds (DHM, Myricetin) at various concentrations



Spectrophotometer

#### Procedure:

- Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add a small volume of the test compound at different concentrations to a larger volume of the diluted ABTS•+ solution.
- After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
- The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

### **Cellular Antioxidant Activity (CAA) Assay**

This assay measures the antioxidant activity of a compound within a cellular environment.

- Reagents and Equipment:
  - Cell line (e.g., HepG2, L-02)
  - Cell culture medium and supplements
  - 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
  - AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
  - Test compounds (DHM, Myricetin)
  - Fluorescence microplate reader
- Procedure:



- Seed cells in a 96-well plate and allow them to adhere overnight.
- Remove the medium and wash the cells with PBS.
- Treat the cells with the test compounds at various concentrations along with the DCFH-DA probe for a specific time (e.g., 1 hour).
- Remove the treatment solution and wash the cells again with PBS.
- Add AAPH solution to induce oxidative stress.
- Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
- The CAA value is calculated based on the area under the curve of fluorescence versus time.

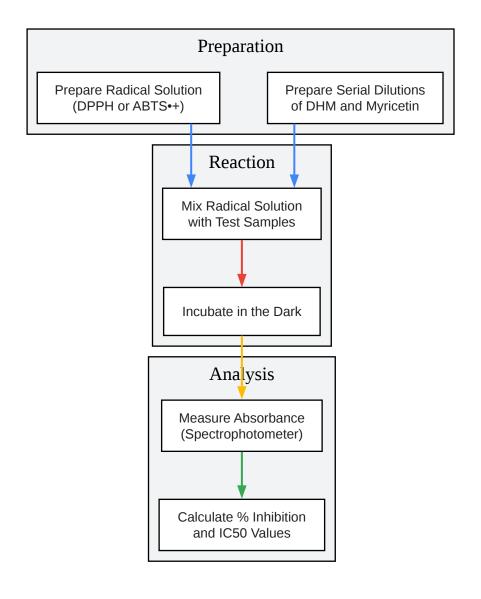
## Signaling Pathways and Experimental Workflows



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Caption: Dihydromyricetin (DHM) activates the Nrf2 antioxidant pathway.

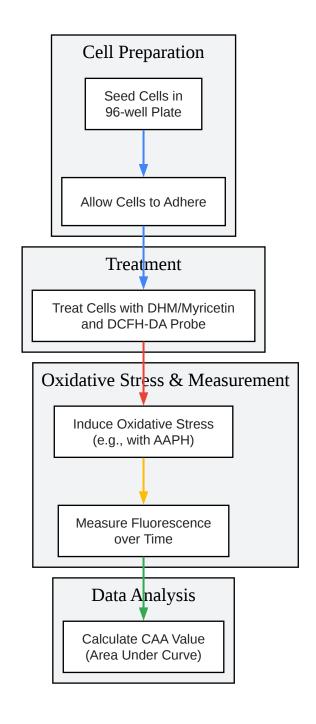




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Caption: General workflow for in vitro antioxidant assays (DPPH/ABTS).





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